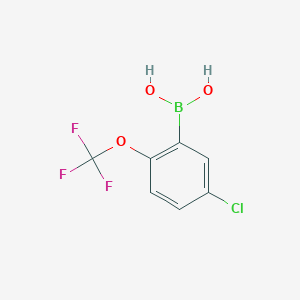

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid

描述

属性

IUPAC Name |

[5-chloro-2-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O3/c9-4-1-2-6(15-7(10,11)12)5(3-4)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZWBMQPOWTYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)OC(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681870 | |

| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870822-78-9 | |

| Record name | [5-Chloro-2-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, properties, and biological activity through various studies and data.

1. Synthesis and Structural Properties

The synthesis of this compound involves straightforward organic reactions, typically utilizing boron reagents in the presence of suitable catalysts. Its structure features a chloro group and a trifluoromethoxy group attached to a phenyl ring, which significantly influences its electronic properties and reactivity.

2. Antimicrobial Activity

Research has shown that related compounds exhibit notable antimicrobial properties. For instance, derivatives of 5-trifluoromethyl-2-formylphenylboronic acid have demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values indicating their effectiveness against these pathogens .

| Compound | Target Organism | MIC Value (µg/mL) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 100 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 100 |

3. Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against prostate cancer cell lines. In vitro studies have shown that boronic acid derivatives can inhibit the proliferation of androgen-dependent LAPC-4 cells. The introduction of the chloro group in specific positions has been crucial for enhancing antiproliferative activity .

Case Study: Prostate Cancer Cell Lines

In a study evaluating various boronic acid derivatives, the following findings were noted:

- Cell Lines Tested : LAPC-4 (androgen-dependent), PC-3 (androgen-independent), and HepG2 (liver cancer).

- Incubation Period : 24 hours for PC-3 and HepG2; 72 hours for LAPC-4.

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | LAPC-4 | 15 |

| Compound B | PC-3 | 25 |

| Compound C | HepG2 | 30 |

These results indicate that the structural modifications significantly affect the biological activity of these compounds, with specific substitutions leading to enhanced efficacy against cancer cell lines .

The proposed mechanism of action for this compound and its derivatives involves interference with cellular signaling pathways, particularly those related to androgen receptor activity in prostate cancer cells. The presence of the boronic acid moiety may also facilitate interactions with various biological targets, enhancing its therapeutic potential .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Continued research into its derivatives may yield more effective agents for treating resistant strains of pathogens and various cancers.

The ongoing studies will likely focus on optimizing the synthesis and evaluating the full spectrum of biological activities associated with this compound to better understand its potential therapeutic roles.

科学研究应用

Pharmaceutical Applications

1.1 Diabetes and Metabolic Disorders

Research has indicated that boronic acids, including (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid, can be effective in treating metabolic disorders such as diabetes. These compounds can modulate the plasma levels of free fatty acids and influence glucose metabolism, making them potential candidates for managing conditions like insulin resistance and type 2 diabetes .

1.2 Cancer Therapeutics

This compound has been studied for its potential as a lactate dehydrogenase inhibitor, which is crucial in cancer cell proliferation. By inhibiting this enzyme, this compound could help slow down the growth of cancer cells .

1.3 Inflammatory Conditions

The compound may also play a role in treating inflammatory disorders. Its ability to modulate various biochemical pathways suggests it could be beneficial in conditions such as rheumatoid arthritis and other systemic inflammatory responses .

Synthetic Chemistry Applications

2.1 Cross-Coupling Reactions

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is pivotal in developing pharmaceuticals and complex organic molecules .

2.2 Synthesis of Bioactive Molecules

The compound serves as a reactant in synthesizing various bioactive molecules, including those targeting specific proteins involved in disease processes. For instance, it has been linked to the synthesis of derivatives that inhibit plasminogen activator inhibitor-1 (PAI-1), which is relevant in cardiovascular diseases .

Case Studies and Research Findings

相似化合物的比较

Table 1: Structural Features and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Effects: The trifluoromethoxy (-OCF₃) group in the title compound enhances acidity compared to non-fluorinated analogs, similar to the trifluoromethyl (-CF₃) group in 5-Trifluoromethyl-2-formylphenylboronic acid .

Table 2: Antimicrobial and Anticancer Profiles

Key Observations :

- Antimicrobial Activity: The title compound’s structural analogs, such as 5-Trifluoromethyl-2-formylphenylboronic acid, exhibit superior activity against B.

- Mechanistic Differences : While benzoxaboroles (e.g., AN2690) inhibit LeuRS via cyclic isomer binding, the title compound’s linear structure may rely on alternative mechanisms .

Physicochemical and Reactivity Comparisons

- Solubility: The trifluoromethoxy group increases hydrophobicity compared to amino-substituted analogs (e.g., ’s dimethylamino methyl group), which likely improves aqueous solubility .

- Synthetic Utility : The title compound’s reactivity in Suzuki-Miyaura coupling is comparable to phenylboronic acid derivatives but enhanced by electron-withdrawing groups, enabling efficient cross-coupling with aryl halides .

准备方法

Preparation via Palladium-Catalyzed Borylation of Aryl Halides

The most common and efficient method to prepare (5-chloro-2-(trifluoromethoxy)phenyl)boronic acid involves palladium-catalyzed borylation of the corresponding aryl halide precursor, typically the 5-chloro-2-(trifluoromethoxy)aryl bromide or iodide.

Typical reaction conditions include:

- Catalyst: Pd(dppf)Cl2·DCM (Palladium(II) complex with 1,1'-bis(diphenylphosphino)ferrocene)

- Boron source: Bis(pinacolato)diboron (B2Pin2) or pinacolborane

- Base: Potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3)

- Solvent: Tetrahydrofuran (THF), dioxane, or dimethylacetamide (DMAc)

- Temperature: 80–100 °C

- Atmosphere: Inert (nitrogen or argon)

- Reaction time: 12–24 hours

After the borylation step, the boronate ester intermediate is typically hydrolyzed under oxidative conditions (e.g., with hydrogen peroxide) to yield the free boronic acid.

Example procedure adapted from Molloy et al. (2015):

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 5-Chloro-2-(trifluoromethoxy)aryl bromide (1 equiv), B2Pin2 (1.5 equiv), Pd(dppf)Cl2·DCM (4 mol%), K3PO4 (3 equiv), THF/H2O | Stirred under N2 at 90 °C for 24 h |

| 2 | Cooling to 0 °C, addition of 30% H2O2 (10 equiv) | Oxidative hydrolysis of boronate ester to boronic acid |

| 3 | Workup and purification by column chromatography | Isolation of pure this compound |

This method benefits from high selectivity and good yields, typically in the range of 60–85%, depending on substrate purity and reaction optimization.

Alternative Preparation via Directed Lithiation and Borylation

Another approach involves lithiation of the substituted aromatic precursor followed by quenching with a boron electrophile such as trimethyl borate.

- Starting material: 5-Chloro-2-(trifluoromethoxy)benzene or related halide

- Reagent: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) for directed ortho-lithiation

- Temperature: −78 °C to 0 °C

- Boron electrophile: Trimethyl borate (B(OMe)3)

- Workup: Acidic hydrolysis to afford the boronic acid

This method requires strict temperature control and anhydrous conditions due to the high reactivity of organolithium reagents. The electron-withdrawing trifluoromethoxy group facilitates lithiation at the ortho position, enabling regioselective borylation. However, yields can be moderate due to competing side reactions and sensitivity of substituents.

Purification and Characterization

Purification of this compound is typically achieved by:

- Column chromatography on silica gel using hexane/ethyl acetate mixtures

- Recrystallization from suitable solvents such as ethyl acetate or hexane mixtures

Characterization includes:

- NMR Spectroscopy: ^1H, ^13C, ^11B, and ^19F NMR to confirm structure and purity

- Mass Spectrometry: High-resolution MS for molecular weight confirmation

- Melting Point and Boiling Point: Predicted boiling point ~308.5 °C; density ~1.53 g/cm³

- pKa: Approximately 7.16, indicating moderate acidity of the boronic acid moiety

Summary Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | 5-Chloro-2-(trifluoromethoxy)aryl bromide | Pd(dppf)Cl2·DCM, B2Pin2, K3PO4, THF | 90 °C, 24 h, inert atmosphere | 60–85% | High selectivity, scalable | Requires Pd catalyst, moisture sensitive |

| Directed Lithiation & Borylation | 5-Chloro-2-(trifluoromethoxy)benzene | n-BuLi, B(OMe)3 | −78 °C to 0 °C, anhydrous | Moderate | Regioselective | Sensitive reagents, lower yield |

| Oxidative Hydrolysis | Boronate ester intermediate | H2O2, aqueous conditions | 0 °C, 3 h | Quantitative conversion | Efficient conversion | Requires prior boronate ester |

Research Findings and Optimization Notes

- The palladium-catalyzed borylation method has been extensively optimized to balance catalyst loading, base equivalents, and temperature to maximize yield and minimize by-products.

- The trifluoromethoxy substituent exerts a strong electron-withdrawing effect, which can slow oxidative addition in Pd-catalyzed steps; thus, the use of electron-rich ligands like dppf is preferred.

- Hydrolysis of the boronate ester intermediate with hydrogen peroxide is mild and avoids decomposition of sensitive functional groups.

- Lithiation approaches require careful temperature control to avoid side reactions such as halogen-metal exchange or decomposition of the trifluoromethoxy group.

常见问题

Synthesis Optimization & Structural Analysis

Q: How can researchers optimize the synthesis of (5-Chloro-2-(trifluoromethoxy)phenyl)boronic acid to improve yield and purity for cross-coupling reactions? A: Synthesis optimization involves balancing halogenated precursors (e.g., bromo/chloro derivatives) with boronation agents like pinacol borane. The electron-withdrawing trifluoromethoxy group increases boronic acid acidity, enhancing Suzuki-Miyaura coupling efficiency. Key steps include:

- Halogenation control : Use 5-chloro-2-(trifluoromethoxy)benzene derivatives to avoid over-substitution .

- Purification : Column chromatography or recrystallization (e.g., with acetone/water) achieves >97% purity .

- Stabilization : Store under inert gas (N₂/Ar) to prevent oxidation to phenol byproducts .

Physicochemical Characterization

Q: What advanced spectroscopic and computational methods are recommended for characterizing this compound? A:

Stability Under Reactive Oxygen Species (ROS)

Q: How does the diol component in boronic esters influence oxidation rates in biological systems? A: Oxidation studies show boronic esters hydrolyze to free acid + diol, reacting with ROS like H₂O₂. Key findings:

- Fast oxidation : Pinacol boronate esters (e.g., 9a) oxidize to phenol in 10 minutes (50% conversion) .

- Slow oxidation : Neopentyl glycol derivatives (9b) require 27 minutes, indicating diol affinity impacts stability .

- Biological relevance : Higher clogP correlates with increased cellular uptake and activity in leukemia models .

Drug Design & Target Interactions

Q: How does the trifluoromethoxy group enhance binding to microbial targets like leucyl-tRNA synthetase? A: The -OCF₃ group:

- Electron withdrawal : Polarizes the phenyl ring, strengthening π-π stacking with aromatic residues in enzyme active sites .

- Hydrophobic interactions : The CF₃ moiety fits into hydrophobic pockets, as shown in docking studies of analogous antifungal agents .

- Acidity modulation : Lowers pKa of the boronic acid, promoting stable tetrahedral complexes with serine residues .

Conflicting Data in Biological Activity

Q: How should researchers resolve contradictions between in vitro ROS stability and cellular efficacy? A:

- Control hydrolysis : Use affinity assays (e.g., alizarin red S) to measure diol-boronic acid equilibrium independently of ROS .

- Cellular vs. acellular assays : Compare oxidation rates in buffer (e.g., pH 7.4) vs. intracellular environments (e.g., lysosomal pH 4.5) .

- Structure-activity relationships (SAR) : Prioritize esters with balanced clogP (2.5–3.5) for membrane permeability and ROS reactivity .

Advanced Applications: Stimuli-Responsive Drug Delivery

Q: Can this boronic acid be integrated into glucose-sensitive hydrogels for targeted drug release? A: Yes. The boronic acid forms reversible complexes with polyols (e.g., glucose):

- Glucose sensing : At high glucose concentrations, the complex dissociates, triggering hydrogel swelling and drug release .

- Stability enhancement : The trifluoromethoxy group reduces hydrolysis vs. non-fluorinated analogs, extending shelf life .

Safety & Handling in Research Settings

Q: What precautions are critical when handling this compound in aqueous or oxidative conditions? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。